N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
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Overview
Description
N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C12H23NO6 and its molecular weight is 277.317. The purity is usually 95%.
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Scientific Research Applications
Cellular Glycosaminoglycan and Protein Synthesis
This compound has been used in the study of cellular glycosaminoglycan and protein synthesis. A series of acetylated GlcNAc analogs, including this compound, exhibited a concentration-dependent reduction of D-[3H]glucosamine . This suggests that these analogs exhibit an inhibitory effect on D-[3H]glucosamine incorporation into isolated glycosaminoglycans (GAGs) by diluting the specific activity of cellular D-[3H]glucosamine and by competing for the same metabolic pathways .
Glycosylation
The compound has been used in the study of glycosylation. Unprotected 2-acetamido sugars may be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), and a suitable base, in aqueous solution . This process produces the corresponding 1,2-trans-glycosides in good yield .
Formation of Disaccharides
The compound has been used in the formation of disaccharides. Dissolution in an aprotic solvent system and acidic activation in the presence of an excess of an unprotected glycoside as a glycosyl acceptor, results in the stereoselective formation of the corresponding 1,2-trans linked disaccharides without any protecting group manipulations .
Regioselective Reactions
Reactions using aryl glycosides as acceptors are completely regioselective, producing only the (1→6)-linked disaccharides . This compound has been used in these regioselective reactions.
Protecting Group Selection
The compound has been used in the study of protecting group selection. A selective removal of the two different protecting groups at C-2 for obtaining 2-acetamido-4-O-(2-amino-2-deoxy-β-d-glucopyranosyl)-2-deoxy-β-d-glucopyranose indicates that the selection and combination, using phthalimido and azido as protecting groups, are effective .
Inhibition of Cellular GAG Synthesis
The compound has been used in the study of the inhibition of cellular GAG synthesis. The inability of compound 9 to form a UDP-sugar and, hence, be incorporated into GAGs presents another metabolic route for the inhibition of cellular GAG synthesis .
Mechanism of Action
Target of Action
Similar compounds have been known to target β-hexosaminidases .
Mode of Action
It’s worth noting that related compounds have been reported to exhibit antimicrobial properties .
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of glycosyl conjugates and glycosaminoglycans , which are critical in various biological processes.
Result of Action
Related compounds have been known to exhibit powerful antimicrobial attributes .
properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxy]oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-6(15)13-8-10(17)9(16)7(5-14)18-11(8)19-12(2,3)4/h7-11,14,16-17H,5H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQDIFJAITZUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C)(C)C)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
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